5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFNQVGTSWPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₅F₃N₂O₃
- Molecular Weight : 234.13 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.41 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 0.78 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays indicate that the compound triggers apoptosis in cancer cells through caspase activation, leading to increased levels of cleaved caspase-3 and p53 expression .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .
- Selective Cytotoxicity : Studies suggest that the presence of the trifluoromethyl group enhances the selectivity and potency against certain cancer types compared to non-fluorinated analogs .
Study on Breast Cancer Cells (MCF-7)
In a study evaluating the effects of this compound on MCF-7 cells, it was found that:
- The compound exhibited an IC₅₀ value of 2.41 µM.
- It induced apoptosis in a dose-dependent manner.
- Western blot analysis confirmed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study on Colon Cancer Cells (HCT-116)
Another study focused on HCT-116 cells revealed:
- An IC₅₀ value of 1.54 µM.
- The compound caused significant cell cycle arrest at the G1 phase.
- Molecular docking studies indicated strong interactions with key cellular targets involved in cell proliferation.
Comparison with Similar Compounds
Positional Isomers: 4-(Trifluoromethyl)phenyl vs. 3-(Trifluoromethyl)phenyl
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS: 355020-55-2) is a positional isomer of the target compound, differing only in the substitution pattern of the trifluoromethyl group on the phenyl ring (para vs. meta). Key differences include:
- Lipophilicity : The para-substituted isomer may exhibit slightly higher logP due to reduced steric hindrance, enhancing membrane permeability.
- Synthetic Accessibility : Meta-substituted trifluoromethylphenyl groups often require more complex regioselective synthesis compared to para-substituted analogues .
| Property | Target Compound (3-CF₃) | 4-CF₃ Isomer |
|---|---|---|
| Molecular Weight | 271.2 | 271.2 |
| CAS Number | Not explicitly provided | 355020-55-2 |
| Substituent Position | Meta | Para |
Core Heterocycle Variations: Oxazole vs. Thiazole
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS: 924868-87-1) replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole. Key distinctions:
- Acidity : The acetic acid side chain in the thiazole derivative may lower pKa compared to the carboxylic acid directly attached to the oxazole .
| Property | Target Compound (Oxazole) | Thiazole Analog |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Molecular Weight | 271.2 | 301.28 |
| Functional Group | Carboxylic Acid | Acetic Acid |
Substituent Modifications: Methyl vs. Phenyl Groups
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS: 143659-16-9) replaces the trifluoromethylphenyl group with a simple phenyl ring. Differences include:
- Melting Point : The phenyl analogue has a lower melting point (182–183°C) compared to trifluoromethyl-substituted oxazoles, which likely have higher thermal stability due to increased molecular rigidity .
- Bioavailability : The trifluoromethyl group improves metabolic resistance but may reduce aqueous solubility .
| Property | Target Compound (CF₃-Phenyl) | Phenyl Analog |
|---|---|---|
| Melting Point | Not reported | 182–183°C |
| Molecular Weight | 271.2 | 203.19 |
Ester Derivatives: Carboxylic Acid vs. Methyl Ester
Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS: 100063-41-0) is an ester derivative of the phenyl-substituted oxazole. Key contrasts:
- Lipophilicity : The ester form increases logP, enhancing cell permeability but requiring enzymatic hydrolysis for activation.
- Synthetic Utility : Esters are often intermediates in prodrug design .
| Property | Target Compound (Acid) | Methyl Ester |
|---|---|---|
| Functional Group | Carboxylic Acid | Methyl Ester |
| Bioavailability | Lower (ionized at physiological pH) | Higher (neutral) |
Heterocycle Replacement: Oxazole vs. Triazole
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 499771-21-0) replaces the oxazole with a triazole ring. Differences include:
- Aromaticity : Oxazoles are more aromatic, which may stabilize π-π interactions in drug-receptor complexes .
| Property | Target Compound (Oxazole) | Triazole Analog |
|---|---|---|
| Ring Structure | 5-membered (O, N) | 5-membered (3N) |
| Molecular Weight | 271.2 | 271.2 |
Preparation Methods
Starting Materials and Key Intermediates
- Ethoxymethylene-acetoacetic acid ester : Used as a precursor for the oxazole ring.
- Hydroxylamine : For conversion of the acetoacetic ester to the isoxazole-4-carboxylic acid structure.
- 3-(trifluoromethyl)aniline or derivatives : To introduce the trifluoromethyl phenyl substituent.
- Carboxylic acid derivatives (chlorides, anhydrides): For amide or acid formation steps.
Stepwise Synthesis
Formation of 5-Methylisoxazole-4-carboxylic Acid Core
The isoxazole ring is constructed by reacting ethoxymethylene-acetoacetic acid ester with hydroxylamine under controlled conditions. This reaction typically occurs in solvents inert to the reactants, such as acetonitrile or ethers (diethyl ether, tetrahydrofuran), at temperatures ranging from 20 to 100 °C. The resulting ester is then hydrolyzed under acidic conditions (e.g., glacial acetic acid and concentrated hydrochloric acid mixture) to yield 5-methylisoxazole-4-carboxylic acid.
Conversion to Carboxylic Acid Chloride
The 5-methylisoxazole-4-carboxylic acid is converted into its acid chloride derivative using standard chlorinating agents (e.g., thionyl chloride or oxalyl chloride). This facilitates subsequent amide bond formation.
Introduction of the Trifluoromethylphenyl Group
The acid chloride is reacted with 3-(trifluoromethyl)aniline or its derivatives in the presence of acid-binding agents such as triethylamine or pyridine. The reaction is typically performed at temperatures between 0 and 160 °C, preferably 20 to 80 °C, for durations ranging from several minutes up to two hours. This step yields the corresponding amide intermediate.
-
The amide intermediate undergoes cyclization to form the 1,3-oxazole ring. This may involve heating or the use of dehydrating agents to promote ring closure.
Final Functionalization and Purification
The final compound, this compound, is isolated by extraction with polar organic solvents such as methylene chloride or chloroform, followed by concentration and recrystallization from solvents like ethanol, toluene, or benzene to achieve high purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxazole ring formation | Ethoxymethylene-acetoacetic ester + Hydroxylamine | Acetonitrile, ethers | 20–100 | 10 min – 3 hours | High | Inert solvents preferred |
| Ester hydrolysis | Acidic hydrolysis (AcOH/HCl) | Acetic acid mixture | Ambient | Variable | High | Produces 5-methylisoxazole-4-carboxylic acid |
| Acid chloride formation | Thionyl chloride or oxalyl chloride | None or inert solvent | Ambient to reflux | 0.5–2 hours | High | Standard chlorinating conditions |
| Amide bond formation | 3-(trifluoromethyl)aniline + acid chloride + base | DCM, pyridine, triethylamine | 20–80 | Minutes to 2 hours | Moderate to high | Acid-binding agents essential |
| Cyclization to oxazole | Heating or dehydrating agents | Solvent varies | Elevated | Variable | Moderate | Promotes ring closure |
| Purification | Extraction and recrystallization | Methanol, ethanol, toluene | Ambient | Until pure | — | Final product isolation |
Research Findings and Notes
- The introduction of the trifluoromethyl group on the phenyl ring enhances the compound's pharmacological properties, including anti-inflammatory and analgesic effects.
- The use of acid-binding agents such as triethylamine or pyridine is critical during amide bond formation to neutralize generated HCl and drive the reaction to completion.
- Reaction solvents must be inert to prevent side reactions, with dichloromethane and acetonitrile being commonly employed.
- The final compound is typically obtained as a crystalline solid, which can be purified by recrystallization from moderately polar solvents.
- Yields for the overall synthesis vary but are generally moderate to high, depending on reaction optimization and purification efficiency.
- The synthetic methods described are consistent with those reported in patents and peer-reviewed medicinal chemistry literature, ensuring reproducibility and scalability.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Isoxazole ring synthesis | Ethoxymethylene-acetoacetic ester + hydroxylamine | 5-Methylisoxazole-4-carboxylic acid |
| Acid chloride formation | Thionyl chloride or oxalyl chloride | Acid chloride intermediate |
| Amide formation | 3-(Trifluoromethyl)aniline + acid chloride + base | Amide intermediate |
| Cyclization to oxazole | Heating or dehydrating agents | Oxazole ring closure |
| Purification | Extraction and recrystallization | Pure this compound |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?
Answer:
A common approach involves cyclocondensation reactions. For example, refluxing precursors (e.g., 3-(trifluoromethyl)phenyl-substituted intermediates) with sodium acetate in acetic acid promotes oxazole ring formation. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate the carboxylic acid derivative . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios for aldehyde and amine components) can improve yields.
Basic: How is the compound’s structural identity confirmed?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the oxazole ring geometry and trifluoromethylphenyl orientation .
- Spectroscopy : Combine (to confirm methyl and aromatic protons), (to identify carboxylic acid and trifluoromethyl carbons), and FTIR (to validate C=O and C-F stretches at ~1700 cm and 1100–1200 cm, respectively) .
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
- Melting point : 113–115°C (indicative of purity and crystalline stability) .
- pKa : ~2.51 (predicted), essential for solubility adjustments in biological assays .
- Lipophilicity : LogP values (calculated or experimentally derived) influence membrane permeability in pharmacological studies.
Advanced: How can researchers resolve contradictions between spectral data and expected structural features?
Answer:
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., ).
- Dynamic NMR : Detect rotational barriers in the trifluoromethyl group or oxazole ring tautomerism if peaks show unexpected splitting .
- Impurity profiling : Employ HPLC (e.g., C18 columns with acetonitrile/water gradients) to identify byproducts from incomplete cyclization or hydrolysis .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., -Cl, -CFCF) to assess electronic effects on target binding .
- Docking simulations : Use software like AutoDock Vina with crystallographic data (e.g., PDB files) to predict interactions with enzymes (e.g., cyclooxygenase-2) .
- Metabolic stability assays : Incubate the compound with liver microsomes to evaluate carboxylic acid bioactivation (e.g., glucuronidation susceptibility) .
Advanced: How should analytical methods be validated for this compound?
Answer:
- Specificity : Demonstrate separation from structurally related impurities (e.g., ethyl ester derivatives) via HPLC with UV detection at 254 nm .
- Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma) should achieve >95% recovery.
- Documentation : Request Certificates of Analysis (COAs) from suppliers to verify purity (>97% by HPLC) and batch-to-batch consistency .
Advanced: What experimental approaches address polymorphic variability?
Answer:
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at ~115°C) .
- Crystallization screens : Test solvents (e.g., ethanol/water vs. acetonitrile) to isolate stable polymorphs for formulation studies .
Advanced: How can low yields in carboxylate activation reactions be mitigated?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
